REACTION_CXSMILES
|
[CH2:1]([C:3]1([C:12]2[CH2:17][CH2:16][CH2:15][C:14](=[O:18])[CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6][N:5]([CH3:10])[C:4]1=[O:11])[CH3:2].BrBr.O>C(Cl)Cl>[CH2:1]([C:3]1([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6][N:5]([CH3:10])[C:4]1=[O:11])[CH3:2]
|
Name
|
|
Quantity
|
280.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(N(CCCC1)C)=O)C1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for a further one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
WASH
|
Details
|
the methylene chloride layer was washed with water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
back-extracted woth methylene chloride (200 ml.)
|
Type
|
WASH
|
Details
|
the extract washed with water (100 ml.)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the fawn-coloured solid was triturated with ethyl acetate (250 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried in an air oven at 60° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(N(CCCC1)C)=O)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |